

Application Notes and Protocols: Acid Green 20 Staining for Collagen Fiber Visualization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and quantification of collagen fibers are critical in various research fields, including fibrosis, tissue engineering, and cancer biology. **Acid Green 20**, also known as Naphthol Green B, is an acid dye that can be utilized for the histological staining of collagen fibers. This document provides a detailed protocol for the application of **Acid Green 20** for staining collagen in tissue sections, adapted from established trichrome and differential staining methodologies. The underlying principle of this staining technique relies on the electrostatic interaction between the anionic sulfonate groups of the acid dye and the cationic amino acid residues of collagen under acidic conditions. This method results in the selective staining of collagen fibers, allowing for their visualization and subsequent analysis.

Experimental Protocols

This section details a step-by-step protocol for **Acid Green 20** staining of collagen fibers in paraffin-embedded tissue sections.

Reagent Preparation

- **Acid Green 20** Staining Solution (1% w/v):
 - **Acid Green 20** (Naphthol Green B, C.I. 10020): 1 g

- Distilled Water: 99 mL
- Glacial Acetic Acid: 1 mL
- Dissolve the **Acid Green 20** powder in distilled water and then add the glacial acetic acid. Mix well until fully dissolved. The solution is stable at room temperature.
- Weigert's Iron Hematoxylin (for nuclear counterstaining):
 - Solution A: Hematoxylin (1% in 95% Ethanol)
 - Solution B: 29% Ferric Chloride in distilled water
 - Prepare fresh by mixing equal parts of Solution A and Solution B just before use.
- 1% Acetic Acid Solution:
 - Glacial Acetic Acid: 1 mL
 - Distilled Water: 99 mL

Staining Procedure for Paraffin-Embedded Sections

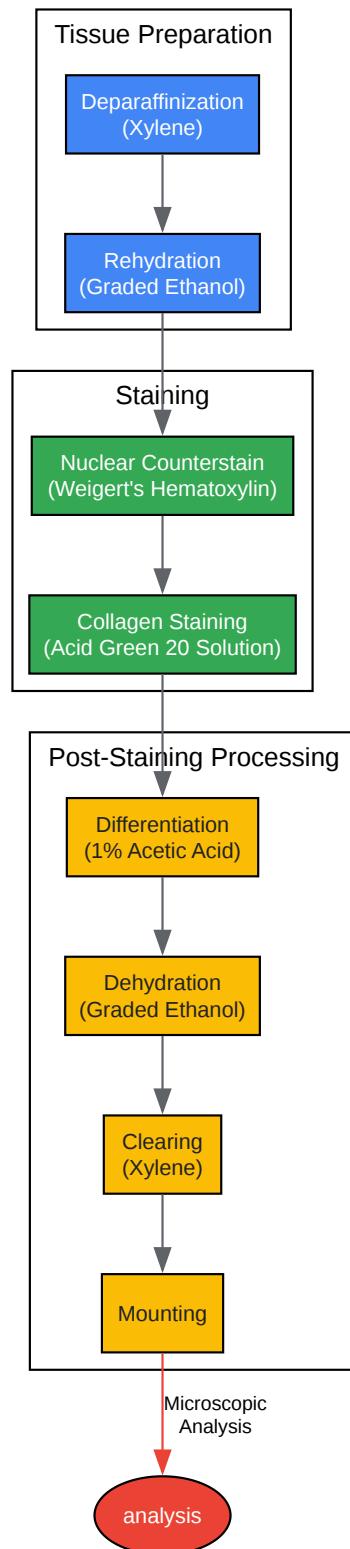
- Deparaffinization and Rehydration: a. Immerse slides in two changes of Xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 5 minutes.
- Nuclear Staining (Optional): a. Stain nuclei with freshly prepared Weigert's Iron Hematoxylin for 5-10 minutes. b. Rinse well in running tap water for 5-10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds if necessary to remove background staining. d. "Blue" the nuclei by washing in running tap water for 5 minutes or immersing in Scott's tap water substitute.
- Collagen Staining: a. Place the slides in the **Acid Green 20** staining solution for 15-20 minutes.

- Differentiation and Washing: a. Rinse the slides briefly in distilled water. b. Differentiate in 1% acetic acid solution for 3-5 minutes to remove excess stain.
- Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), followed by two changes of 100% ethanol (2 minutes each). b. Clear in two changes of xylene for 3 minutes each. c. Mount with a resinous mounting medium.

Expected Results

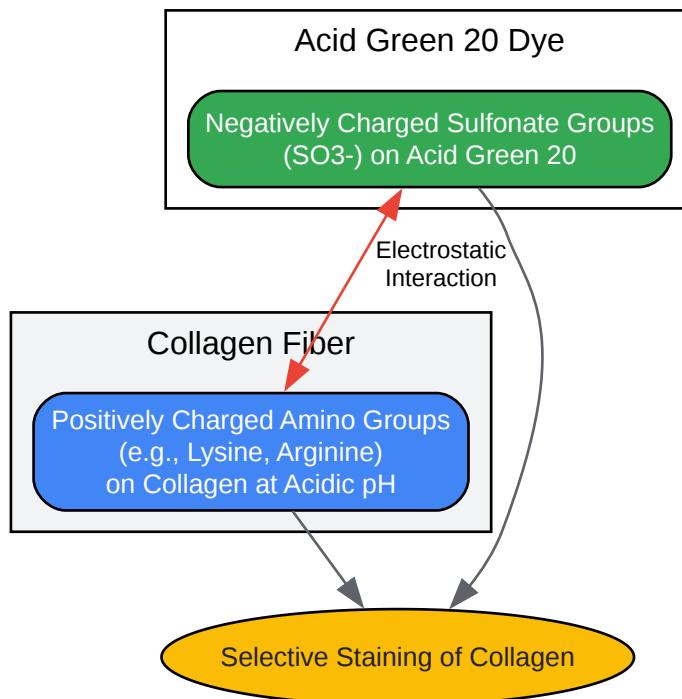
- Collagen Fibers: Green
- Nuclei: Black/Blue-black (if counterstained)
- Cytoplasm and Muscle: Lighter shades of green or unstained, depending on the differentiation step.

Quantitative Data Presentation


While direct quantitative data for **Acid Green 20** staining is not widely published, a similar quantitative approach to the well-established Sirius Red/Fast Green method can be adapted. This involves dye elution and spectrophotometry. The following table provides an illustrative example of the type of data that could be generated.

Sample Group	Mean Absorbance at ~630 nm (Acid Green 20)	Relative Collagen Content (%)
Control	0.250 ± 0.015	100
Treatment A	0.125 ± 0.010	50
Treatment B	0.375 ± 0.020	150

This table presents hypothetical data for illustrative purposes. The optimal wavelength for absorbance measurement of eluted **Acid Green 20** should be determined empirically.


Diagrams

Experimental Workflow for Acid Green 20 Staining

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Acid Green 20** staining of collagen fibers.

Mechanism of Acid Green 20 Binding to Collagen

[Click to download full resolution via product page](#)

Caption: Electrostatic interaction between **Acid Green 20** and collagen fibers.

- To cite this document: BenchChem. [Application Notes and Protocols: Acid Green 20 Staining for Collagen Fiber Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15136020#step-by-step-protocol-for-acid-green-20-staining-of-collagen-fibers\]](https://www.benchchem.com/product/b15136020#step-by-step-protocol-for-acid-green-20-staining-of-collagen-fibers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com